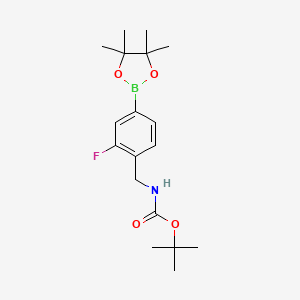
3-Azetidineacetic acid trifluoroacetate
Descripción general
Descripción
3-Azetidineacetic acid trifluoroacetate is a compound with the molecular formula C6H8F3NO4 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and trifluoroacetic acid, a strong organic acid
Aplicaciones Científicas De Investigación
3-Azetidineacetic acid trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
Direcciones Futuras
Trifluoroacetic acid, a component of 3-Azetidineacetic acid trifluoroacetate, is a known and persistent pollutant in the environment . The transition from hydrofluorocarbons (HFCs) to hydrofluoroolefins (HFOs) is beneficial from a global warming viewpoint, but the fraction of HFOs converted into trifluoroacetic acid is higher than seen for the corresponding HFCs . Therefore, future estimates of trifluoroacetic acid surface concentrations based on HFO removal require updating, and the kinetic analysis of trifluoroacetic acid production warrants further investigation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azetidineacetic acid trifluoroacetate typically involves the reaction of azetidine with trifluoroacetic acid. One common method includes the use of azetidine-3-carboxylic acid, which is reacted with trifluoroacetic anhydride under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process generally involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Azetidineacetic acid trifluoroacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine oxides, while reduction can produce azetidine amines.
Mecanismo De Acción
The mechanism of action of 3-Azetidineacetic acid trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetate group can enhance the compound’s binding affinity and stability, while the azetidine ring can interact with specific active sites. These interactions can modulate biochemical pathways and exert various effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Azetidineacetic acid trifluoroacetate include:
Azetidine-3-carboxylic acid: A precursor in the synthesis of the target compound.
Trifluoroacetic acid: A strong acid used in the synthesis and as a reagent in various reactions.
Azetidine derivatives: Compounds with similar structural features and reactivity.
Uniqueness
This compound is unique due to the presence of both the azetidine ring and the trifluoroacetate group. This combination imparts distinct chemical properties, such as increased acidity and reactivity, making it valuable in specialized applications.
Propiedades
IUPAC Name |
2-(azetidin-3-yl)acetic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.C2HF3O2/c7-5(8)1-4-2-6-3-4;3-2(4,5)1(6)7/h4,6H,1-3H2,(H,7,8);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGNZLKPHTZPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC(=O)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202076-02-5 | |
| Record name | 2-(azetidin-3-yl)acetic acid; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B1376275.png)


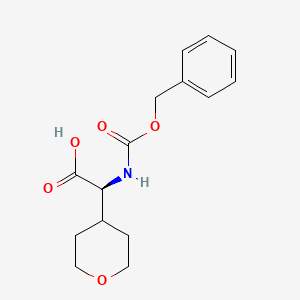
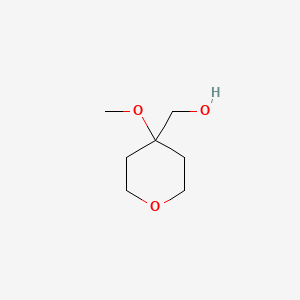
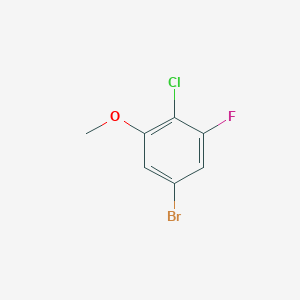
![3-(3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol](/img/structure/B1376288.png)
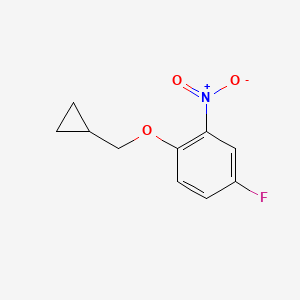
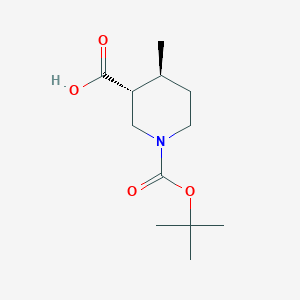
![[2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B1376294.png)
